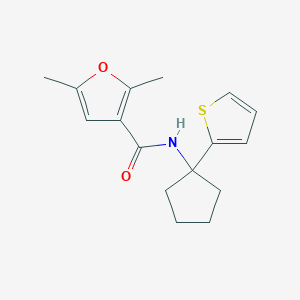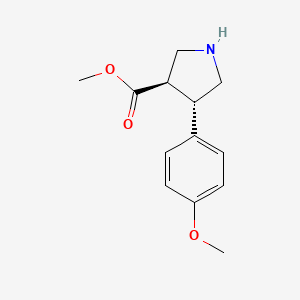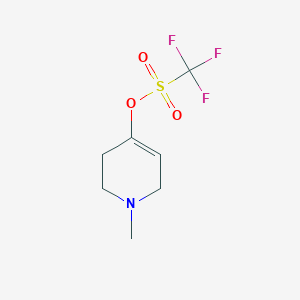
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C18H25FN4O3 and its molecular weight is 364.421. The purity is usually 95%.
BenchChem offers high-quality N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Compulsive Food Consumption and Orexin Receptors
Compounds structurally related to N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide have been investigated for their role in modulating feeding, arousal, stress, and drug abuse through orexin receptors. Specifically, the study by Piccoli et al. (2012) evaluates the effects of selective orexin receptor antagonists on binge eating in female rats, highlighting the potential of targeting orexin receptors in treating compulsive eating disorders (Piccoli et al., 2012).
Corrosion Inhibition of Iron
Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron surfaces, demonstrating the importance of such compounds in materials science and engineering. Kaya et al. (2016) provide insights into how these compounds interact at the molecular level to protect against corrosion, potentially offering pathways to enhance the durability of metal-based structures (Kaya et al., 2016).
Sigma(1) Receptor Binding and Activity
The structural modifications on the piperidine ring of certain derivatives have been explored for selective binding and activity at the sigma(1) receptor, implicating the therapeutic potential of such modifications in neuropharmacology and cancer research. Berardi et al. (2005) discuss how these modifications affect sigma-subtype affinities and selectivities, offering a foundation for developing targeted therapies (Berardi et al., 2005).
Pharmacokinetics of Novel Inhibitors
Studies on novel inhibitors, such as anaplastic lymphoma kinase inhibitors, often include analyses of their metabolic pathways and pharmacokinetics. Teffera et al. (2013) detail the impact of hydrolysis-mediated clearance on the pharmacokinetics of novel compounds, which is crucial for understanding their bioavailability and therapeutic efficacy (Teffera et al., 2013).
Herbicide Analysis and Environmental Impact
The detection and analysis of herbicides and their degradates in natural water underscore the environmental implications of chemical compounds. Zimmerman et al. (2002) demonstrate methods for analyzing dimethenamid and flufenacet, highlighting the importance of monitoring environmental pollutants (Zimmerman et al., 2002).
Eigenschaften
IUPAC Name |
N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]-N'-(3-fluoro-4-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN4O3/c1-12-4-5-14(10-15(12)19)21-17(25)16(24)20-11-13-6-8-23(9-7-13)18(26)22(2)3/h4-5,10,13H,6-9,11H2,1-3H3,(H,20,24)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRWUNAUCJFSEBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)N(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)-N2-(3-fluoro-4-methylphenyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

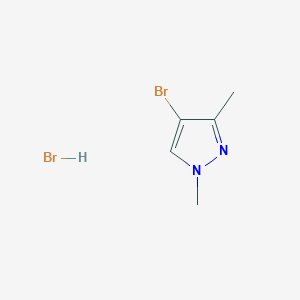
![1-(5-fluoropyrimidin-2-yl)-4-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]piperazin-2-one](/img/structure/B2727527.png)
![3-[2-(Dimethylamino)ethyl]-1-[(3-phenyladamantan-1-YL)methyl]urea hydrochloride](/img/structure/B2727530.png)
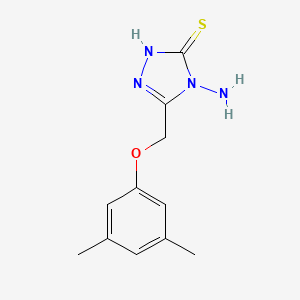

![2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-oxoacetamide](/img/structure/B2727537.png)
![Methyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B2727538.png)

